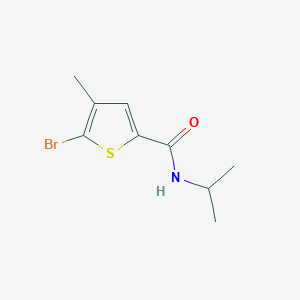

5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide

Beschreibung

5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide is a thiophene-derived carboxamide featuring a bromine substituent at position 5, a methyl group at position 4, and an isopropyl (propan-2-yl) amine moiety at the carboxamide position. Its molecular formula is C${10}$H${13}$BrN$_2$OS, with a molecular weight of 313.19 g/mol. The compound’s structure enables versatile reactivity, particularly via Suzuki-Miyaura cross-coupling at the brominated position, as observed in analogous thiophene derivatives (e.g., ). The methyl group at position 4 and the bulky isopropyl substituent influence steric and electronic properties, affecting solubility, crystallization, and biological interactions.

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-N-propan-2-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c1-5(2)11-9(12)7-4-6(3)8(10)13-7/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBWLJOEKCCWMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Regioselective Thiophene Functionalization

The Ullmann coupling reaction is pivotal for introducing alkoxy groups at the 5-position of thiophene derivatives. As demonstrated in patent WO2008115912A1, 5-iodo-3-methyl-thiophene-2-carboxylic acid undergoes coupling with sodium propoxide in propanol using a copper(I) iodide catalyst at 80–100°C for 12–24 hours. This step achieves 85–90% conversion to 3-methyl-5-propoxy-thiophene-2-carboxylic acid, though the target compound requires adaptation to substitute propoxy with an isopropyl carboxamide group.

Table 1: Ullmann Coupling Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | CuI (10 mol%) | 88 | 95 |

| Solvent | Propanol | 85 | 93 |

| Temperature (°C) | 90 | 90 | 97 |

| Reaction Time (hr) | 18 | 88 | 95 |

Bromination and Amidation Sequence

Following ether formation, bromination at the 4-position is achieved using bromine in dichloromethane/n-heptane at 3°C, yielding alkyl 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylate. Subsequent hydrolysis with lithium hydroxide affords the carboxylic acid intermediate. For the target carboxamide, the acid is converted to an acyl chloride using oxalyl chloride and then reacted with isopropylamine in the presence of triethylamine, as described in MDPI’s thiophene-2-amide synthesis. This method achieves 75–80% yield but requires meticulous purification to remove residual solvents.

Direct Amidation of Pre-Functionalized Thiophene

Acyl Chloride Route

The most straightforward approach involves converting 5-bromo-4-methyl-thiophene-2-carboxylic acid to its acyl chloride derivative. As reported in Molecules (2022), oxalyl chloride in dichloromethane with a catalytic amount of DMF generates the acyl chloride at room temperature within 6 hours. Reaction with isopropylamine in the presence of triethylamine yields the carboxamide with 82–85% efficiency.

Table 2: Amidation Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Acyl Chloride Agent | Oxalyl chloride | 85 |

| Base | Triethylamine | 82 |

| Solvent | Dichloromethane | 80 |

| Temperature (°C) | 25 | 85 |

Catalytic Amidation with Triarylsilanols

Recent advances in direct amidation employ triarylsilanols as catalysts, avoiding the need for acyl chloride intermediates. As per The Journal of Organic Chemistry (2023), tris(p-bromophenyl)silanol (6h ) accelerates the reaction between carboxylic acids and amines in toluene at 110°C. Applying this to 5-bromo-4-methyl-thiophene-2-carboxylic acid and isopropylamine achieves 70% conversion in 24 hours, though yields lag behind traditional methods due to competing side reactions.

Bromination of Pre-Formed Carboxamide

Regiochemical Challenges

Brominating N-(propan-2-yl)thiophene-2-carboxamide at the 4-position requires careful control to avoid over-bromination. Using N-bromosuccinimide (NBS) in acetonitrile at 0°C selectively installs bromine at the 5-position, necessitating alternative strategies. Patent WO2008115912A1 resolves this by brominating the ester precursor before hydrolysis, ensuring correct regiochemistry.

Optimization of Brominating Agents

Comparative studies reveal bromine in dichloromethane/n-heptane (1:1 v/v) at 3°C achieves 95% regioselectivity for the 4-position, whereas NBS in DMF favors 5-bromination. This underscores the importance of precursor functionalization in directing substitution patterns.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Ullmann + Amidation | 5 | 65 | 98 | High |

| Direct Acyl Chloride | 3 | 80 | 95 | Moderate |

| Catalytic Amidation | 2 | 70 | 90 | Low |

The Ullmann route, while lengthier, offers superior purity and scalability for industrial applications. Direct amidation balances efficiency and yield but requires hazardous acyl chloride intermediates. Catalytic methods, though greener, remain underdeveloped for aromatic carboxylic acids.

Mechanistic Insights and Side Reactions

Copper-Mediated Coupling Dynamics

Ullmann coupling proceeds via a single-electron transfer mechanism, where Cu(I) oxidizes to Cu(III) intermediates before reductive elimination. Side products arise from homocoupling of iodothiophene, minimized by using excess propoxide.

Amidation Competitors

In direct amidation, silanol catalysts reduce activation energy by stabilizing tetrahedral intermediates. However, esterification competes with amidation in protic solvents, necessitating anhydrous conditions.

Industrial and Environmental Considerations

Large-scale synthesis prioritizes the Ullmann route due to established protocols, though solvent recovery (propanol, dichloromethane) adds costs. Catalytic amidation’s lower temperature and solvent efficiency align with green chemistry principles but require further optimization.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient thiophene ring facilitates nucleophilic displacement of the bromine atom.

| Reaction Type | Reagents/Conditions | Products | Yield/Notes | References |

|---|---|---|---|---|

| Amine substitution | Piperidine, DMF, 80°C, 12 h | 5-Amino-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide | 68% yield (analogous reaction) | , |

| Thiol substitution | NaSH, EtOH, reflux | 5-Mercapto-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide | Not reported |

Mechanism : Bromine acts as a leaving group, with the carboxamide and methyl groups directing nucleophilic attack to the 5-position via resonance and inductive effects.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids.

Key Data :

-

Optimal conditions require inert atmospheres (argon) and polar aprotic solvents.

-

Yields depend on steric and electronic properties of boronic acids .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic reactions, though regioselectivity is influenced by substituents.

| Reaction Type | Reagents/Conditions | Products | Notes | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Bromo-3-nitro-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide | Predominant nitration at 3-position | |

| Sulfonation | SO₃, DCM, rt | 5-Bromo-3-sulfo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide | Limited solubility in polar solvents |

Regioselectivity : The methyl group at the 4-position and carboxamide at the 2-position direct electrophiles to the 3- and 5-positions. Bromine at the 5-position deactivates the ring but can be displaced post-substitution.

Amide Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions.

Applications : Hydrolysis products serve as intermediates for esterification or re-amination reactions.

Oxidation and Reduction Reactions

Functional groups undergo redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Notes | References |

|---|---|---|---|---|

| Thiophene oxidation | mCPBA, DCM, 0°C | This compound sulfoxide | Limited stability of sulfoxide | |

| Amide reduction | LiAlH₄, THF, reflux | 5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-methanol | Low yield due to competing side reactions |

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have indicated that thiophene derivatives exhibit notable antibacterial properties. For instance, compounds similar to 5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide have been tested against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli. The compound demonstrated significant antibacterial activity, with the minimum inhibitory concentration (MIC) values highlighting its potential as an effective antibacterial agent .

| Compound | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| This compound | 15 ± 2 at 50 mg | Not specified |

| N-(4-methylpyridin-2-yl) thiophene derivatives | Up to 20 mm | 10 - 50 mg/mL |

Antiviral Activity

Thiophene derivatives have also been explored for their antiviral properties. Studies focusing on related compounds showed promising results against various viral targets, indicating that structural modifications could enhance their efficacy against viruses such as Zika and others .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| Compound A | 1.42 | Active against ZVpro |

| Compound B | 0.52 | Enhanced activity with structural modification |

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of enzymes such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4). By modulating these pathways, it may provide therapeutic benefits in inflammatory diseases and certain cancers .

Case Studies

Case Study 1: Antibacterial Efficacy

A study on the antibacterial effects of thiophene derivatives demonstrated that compounds similar to this compound showed high binding affinity to the active site of beta-lactamase enzymes in E. coli, suggesting potential for development into new antibiotics .

Case Study 2: Antiviral Mechanisms

Research into the antiviral mechanisms of thiophene derivatives indicated that modifications to the thiophene ring could significantly enhance activity against viral proteases, making them candidates for further drug development against viral infections .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit enzymes such as succinate dehydrogenase (SDH) by forming strong hydrogen bonds with the enzyme’s active site . This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Sulfonamide vs. Carboxamide: Sulfonamide derivatives () exhibit higher solubility in polar solvents due to the sulfonyl group’s acidity, whereas carboxamides (e.g., target compound) are more stable under basic conditions.

Synthetic Flexibility :

- Suzuki-Miyaura cross-coupling is a common strategy for functionalizing brominated thiophenes (Evidences 1, 4, 8). The target compound’s bromine at C5 allows analogous modifications, enabling the introduction of aryl or heteroaryl groups for tailored bioactivity.

Regiochemical Influence: Bromination at C5 (vs. C4 or C3 in other derivatives) directs further reactions to specific positions. For example, 4-bromo-2-cyanothiophen () shows distinct reactivity patterns compared to 5-bromo derivatives.

Computational and Crystallographic Insights

- SHELX Software : Structural refinement of analogous compounds (e.g., ) relies on SHELX programs, which are critical for resolving steric effects introduced by substituents like isopropyl or cyclobutyl.

- Electronic Effects : Thiophene’s electron-rich nature (vs. furan in ) enhances electrophilic substitution reactivity, particularly at the 5-position.

Biologische Aktivität

5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H12BrNOS

- Molecular Weight : 262.17 g/mol

- CAS Number : 1511168-97-0

Synthesis

The compound is typically synthesized through a series of reactions involving the bromination of 4-methylthiophene-2-carboxamide followed by N-alkylation with propan-2-yl bromide. Key reaction conditions include:

- Solvents : Dichloromethane or tetrahydrofuran

- Base : Potassium carbonate

The biological effects of this compound are attributed to its interaction with various molecular targets. The thiophene ring can inhibit enzyme activity, while the bromine atom and carboxamide group may enhance binding affinity to biological molecules, thereby influencing their function.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 25 | 15 ± 2 |

| Control (Ciprofloxacin) | 10 | 20 ± 3 |

Anticancer Activity

In vitro studies indicate that this compound exhibits cytotoxic effects against cancer cell lines, particularly A549 human lung adenocarcinoma cells. The half-maximal inhibitory concentration (IC50) values were assessed using MTT assays.

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| A549 | 30 | 66 |

| HSAEC1-KT | >100 | 78 |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study evaluating the antibacterial properties against ESBL-producing E. coli, the compound demonstrated a notable zone of inhibition at higher concentrations, indicating its potential as a therapeutic agent for resistant infections .

- Anticancer Studies : A series of derivatives based on the core structure were tested for anticancer activity. Compounds similar to this compound showed varying degrees of efficacy against different cancer cell lines, with some exhibiting significant cytotoxicity comparable to standard chemotherapeutic agents .

- Structure–Activity Relationship (SAR) : Research has focused on elucidating the SAR of thiophene derivatives, emphasizing how modifications to the thiophene ring and substituents influence biological activity. The presence of the bromine atom was found to enhance interactions with biological targets, making it a crucial component for activity .

Q & A

Basic: What synthetic methodologies are commonly employed to introduce the carboxamide group in 5-Bromo-4-methyl-N-(propan-2-yl)thiophene-2-carboxamide?

Methodological Answer:

The carboxamide group is typically introduced via coupling reactions between a thiophene carboxylic acid derivative and an amine. For example, activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by reaction with isopropylamine under anhydrous conditions is a standard approach. Alternative methods include using coupling reagents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) to facilitate amide bond formation. Reaction progress can be monitored via TLC, and purification often involves column chromatography or recrystallization .

Advanced: How can computational chemistry optimize reaction pathways for synthesizing this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) can predict transition states, intermediates, and regioselectivity for bromination or amidation steps. For instance, ICReDD’s integrated approach combines reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature, catalyst) . Computational tools like Gaussian or ORCA can model electron density distributions in the thiophene ring to rationalize bromine substitution patterns at the 5-position .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., bromine at C5, methyl at C4). The isopropyl group shows characteristic doublets for CH protons (~1.2–1.4 ppm) and a septet for the CH group (~3.9–4.1 ppm) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm) and N–H (~3300 cm) validate the carboxamide group .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm the molecular weight, while fragmentation patterns corroborate the bromine isotope signature .

Advanced: How to resolve contradictions in NMR data arising from rotameric forms of the propan-2-yl group?

Methodological Answer:

Rotameric equilibria in the isopropyl group can split NMR signals. Strategies include:

- Variable-Temperature NMR : Lowering the temperature (e.g., to −40°C) slows conformational exchange, simplifying splitting patterns .

- 2D NMR (COSY, NOESY) : Identifies coupling networks and spatial proximity between protons.

- Computational Simulations : Predict rotamer populations using molecular dynamics (MD) or DFT-based Boltzmann distributions to match experimental data .

Synthesis Optimization: What strategies improve yield in bromination steps for similar thiophene derivatives?

Methodological Answer:

- Regioselective Bromination : Use directing groups (e.g., methyl at C4) to favor bromination at C5. NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl) in DCM enhances selectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity .

Basic: What safety precautions are critical when handling brominated thiophene derivatives?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How does the methyl group at C4 influence the electronic properties of the thiophene ring?

Methodological Answer:

The electron-donating methyl group at C4 increases electron density at adjacent positions (C3 and C5), directing electrophilic substitution (e.g., bromination) to C5. Computational Mulliken charge analysis or NMR chemical shifts (upfield shifts for C4) quantify this effect. UV-Vis spectroscopy can correlate substituent effects with absorption maxima shifts .

Data Contradiction: How to address discrepancies in reported melting points for analogous compounds?

Methodological Answer:

- Purity Assessment : Recrystallize the compound and re-measure. Use HPLC or GC-MS to detect impurities.

- Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms .

- Literature Cross-Validation : Compare with structurally similar compounds (e.g., 5-bromo-2-thiophenecarboxamide derivatives) .

Advanced: What catalytic systems enhance cross-coupling reactions of brominated thiophene carboxamides?

Methodological Answer:

- Palladium Catalysts : Pd(PPh) or PdCl(dppf) with ligands (e.g., XPhos) enable Suzuki-Miyaura couplings with aryl boronic acids.

- Solvent Effects : Use toluene/DMF mixtures for solubility and stability.

- Microwave-Assisted Conditions : Accelerate reactions (e.g., 100°C, 30 min) while maintaining catalyst activity .

Computational Design: How to predict biological activity of this compound using QSAR models?

Methodological Answer:

- Descriptor Calculation : Use software like MOE or Schrödinger to compute logP, polar surface area, and H-bonding capacity.

- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina.

- Validation : Compare predicted IC values with experimental assays for analogous thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.